1-Hydroxyfluoren-9-one

Catalog No.
S1532942
CAS No.
6344-60-1
M.F
C13H8O2
M. Wt
196.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxyfluoren-9-one

CAS Number

6344-60-1

Product Name

1-Hydroxyfluoren-9-one

IUPAC Name

1-hydroxyfluoren-9-one

Molecular Formula

C13H8O2

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H

InChI Key

QUUNMPSDKIURJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O
1-Hydroxyfluoren-9-one, also known as 9-Hydroxyfluorenone or 9-Fluorenone-1-ol, is a fluorescent organic compound with the chemical formula C13H8O2. It has a molecular weight of 196.2 g/mol. It is a pale yellow solid crystalline compound and is soluble in organic solvents such as dichloromethane, ethanol, and acetone. It has several applications in research laboratories, industries, and various fields of chemistry and biochemistry.
2.
1-Hydroxyfluoren-9-one has several physical and chemical properties that make it unique. The compound has a melting point of 208-209 °C and a boiling point of 361 °C. It is stable under normal conditions and does not undergo any major degradation. Its solubility is one of the unique features as it is soluble in organic solvents but insoluble in water. The compound has a high fluorescence quantum yield, which makes it a useful fluorophore in many applications.
3.
1-Hydroxyfluoren-9-one can be synthesized through various methods, such as oxidation of fluorenone using different oxidants or using palladium-catalyzed carbonylation of 9-iodofluorene. The compound can be purified using column chromatography and characterized using techniques such as NMR, UV-vis spectroscopy, and mass spectrometry.
4. Analytical Methods
Various analytical methods have been used to detect and quantify 1-Hydroxyfluoren-9-one in different matrices. These include HPLC, GC-MS, and UV-vis spectroscopy. In some cases, the compound has been used as an analytical tool for the detection of other compounds, such as metal ions or amino acids.
5. Biological Properties
1-Hydroxyfluoren-9-one has several biological properties that make it useful in biological and medical research. It has been shown to inhibit the growth of some cancer cell lines and to induce cell death in some cases. The compound has also been shown to have antioxidative properties and can scavenge reactive oxygen species.
6.
1-Hydroxyfluoren-9-one has not been shown to be highly toxic, and it is generally considered safe to handle in scientific experiments. However, like many compounds, it may pose some risks such as skin irritation, eye irritation, and inhalation toxicity.
7.
1-Hydroxyfluoren-9-one has numerous applications in scientific experiments. It has been used as a sensitive fluorophore for the detection of peptides and amino acids in HPLC and capillary electrophoresis. It has also been used in analytical chemistry as a probe for the detection of metal ions and in biomedical research as a tool for studying cell death pathways and oxidative stress.
8.
There is ongoing research on the properties and applications of 1-Hydroxyfluoren-9-one. The compound is being investigated for its potential use in imaging and diagnostics in medical research, as well as its use in LED technology. Researchers are also exploring how the compound can be modified to improve its properties and make it more applicable in various fields.
9. Future Directions
There are several future directions that research on 1-Hydroxyfluoren-9-one could take. These include the following:
a. Developing new synthesis and purification methods to improve the yield and purity of the compound.
b. Investigating the potential of the compound as a therapeutic agent, particularly in cancer treatment.
c. Exploring the feasibility of using 1-Hydroxyfluoren-9-one in LED technology and other related industries.
d. Studying the compound's fluorescence properties for potential applications in imaging and diagnostics.
e. Developing new analytical methods for the detection and quantification of 1-Hydroxyfluoren-9-one in different matrices.
f. Modifying the compound's chemical structure to improve its solubility and other properties.
g. Investigating the potential of the compound as a catalyst in organic reactions.
h. Exploring the use of 1-Hydroxyfluoren-9-one in studying cell death pathways and oxidative stress in various biological systems.
In conclusion, 1-Hydroxyfluoren-9-one is a unique and versatile compound with several properties and applications in various fields. Ongoing research on the compound is likely to uncover new potential applications, which will further expand our understanding of its properties and potential implications.

XLogP3

3.8

Other CAS

6344-60-1

Wikipedia

1-Hydroxyfluoren-9-one

Dates

Modify: 2023-08-15
Zhao et al. Chemical genetic interrogation of natural variation uncovers a molecule that is glyco-activated Nature Chemical Biology, doi: 10.1038/NChemBio.2007.32, published online 23 September 2007. http://www.nature.com/naturechemicalbiology

Explore Compound Types